molecular formula C12H12ClN3 B1462252 (S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine CAS No. 1914990-58-1

(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine

Cat. No. B1462252
CAS RN: 1914990-58-1
M. Wt: 233.69 g/mol
InChI Key: YTFBVSPYKWRCPP-VIFPVBQESA-N
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Description

“(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine” is a potent compound that is being researched for its potential applications in various fields of research and industry. It has a molecular formula of C12H12ClN3 and a molecular weight of 233.69 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) . The Canonical SMILES is CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.69 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 233.0719751 g/mol . The Topological Polar Surface Area is 37.8 Ų . The compound has a Heavy Atom Count of 16 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyridazinones and their Derivatives : A series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from benzil monohydrazones and ethyl cyanoacetate or diethyl malonate. These pyridazinones were transformed into 3-chloro derivatives and further reacted with aromatic amines to form new 3-aminoaryl pyridazines (Alonazy et al., 2009).

  • Novel Synthesis of Pyridazine Derivatives : The study focused on synthesizing 5-aminopyridazinones, thienopyridazines, and other derivatives through various chemical reactions. Different compounds were synthesized by condensation, cycloalkylation, and nucleophilic substitution reactions, demonstrating the versatility of pyridazine derivatives in synthetic chemistry (Gaby et al., 2003).

  • Development of Pyridazinone-Based Inhibitors : A study on pyridazine derivatives, including their synthesis and evaluation as human immunodeficiency virus type 1 reverse transcriptase inhibitors, revealed insights into the structural factors influencing inhibitory potency (Heinisch et al., 1996).

Biological and Medicinal Research

  • Investigation of Pyridazine Derivatives as Enzyme Inhibitors : A study on pyrazolylpyridazine amines demonstrated their potential as inhibitors of yeast α-glucosidase. One particular derivative showed potent inhibitory effects, suggesting the potential of pyridazine derivatives in developing enzyme inhibitors (Chaudhry et al., 2017).

  • Evaluation of Pyridazine Derivatives in Corrosion Inhibition : Pyridazine derivatives were studied for their ability to inhibit the electrochemical dissolution of mild steel in acidic environments. This research provided insights into the interaction between pyridazine rings and metallic atoms, potentially informing the development of novel corrosion inhibitors (Mashuga et al., 2017).

Agricultural and Environmental Applications

  • Herbicidal Properties of Pyridazinone Compounds : A study from 1969 investigated the modes of action of four substituted pyridazinone compounds as herbicides. It was found that these compounds inhibited photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity (Hilton et al., 1969).

properties

IUPAC Name

6-chloro-N-[(1S)-1-phenylethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFBVSPYKWRCPP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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